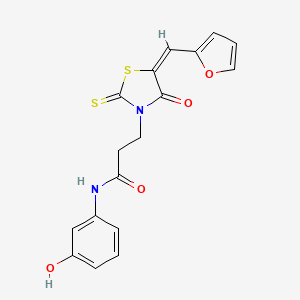

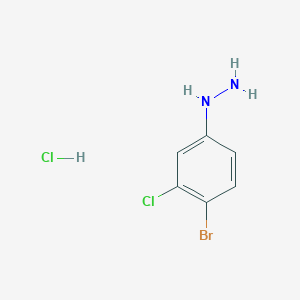

![molecular formula C18H18N2O3S2 B2747208 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896333-54-3](/img/structure/B2747208.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as IBTM, is a novel small molecule that has attracted significant attention in scientific research. IBTM is a benzothiazole derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides represent a significant class in medicinal chemistry, offering a wide range of pharmacological activities. A patent review covering the years 2008-2012 highlights the introduction of novel drugs incorporating the sulfonamide moiety, including COX2 inhibitors and multi-targeted receptor tyrosine kinase inhibitors. This review emphasizes the therapeutic potential of sulfonamides in treating glaucoma, cancer, and dandruff, showcasing the diversity of applications for sulfonamide derivatives in therapeutic interventions (Carta, Scozzafava, & Supuran, 2012).

Benzothiazole Derivatives and Their Importance

Benzothiazole and its derivatives are identified as crucial scaffolds in medicinal chemistry due to their varied biological activities. These compounds have been found to possess anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural versatility of benzothiazoles makes them an area of interest for developing new therapeutic agents (Bhat & Belagali, 2020).

Benzothiazoles in Cancer Research

A particular focus has been placed on benzothiazole derivatives for their anticancer potentials. Recent studies have explored the structure-activity relationship (SAR) of various benzothiazole derivatives, revealing the significance of substituents and their positions on the benzothiazole core. These studies have highlighted the mechanism of action and therapeutic efficacy of benzothiazole derivatives in different cancer cell lines, underlining the potential of these compounds in cancer chemotherapy (Pathak et al., 2019).

Advancement in Pharmacological Activities

The advancement in pharmacological activities of benzothiazole derivatives emphasizes their critical role in drug discovery and development. These derivatives have shown significant antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities, demonstrating the therapeutic versatility of the benzothiazole nucleus. This underscores the ongoing interest and potential for benzothiazole derivatives to serve as novel therapeutic agents across a wide spectrum of diseases (Sumit, Kumar, & Mishra, 2020).

properties

IUPAC Name |

3-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11(2)12-7-8-15-16(10-12)24-18(19-15)20-17(21)13-5-4-6-14(9-13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBNBUOZAPACMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)

![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)

![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2747144.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2747146.png)